molecular formula C26H22Cl2N2O2 B11617192 7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11617192
M. Wt: 465.4 g/mol
InChI Key: CSVPCYJRCVRJMK-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with a diazepine ring system.
  • Its IUPAC name is 7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
  • It combines features of both benzodiazepines and dibenzodiazepines.
  • The presence of chloro, methoxy, and phenyl groups contributes to its diverse properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and functional group transformations.

      Reaction Conditions: Specific conditions vary based on the synthetic route, but common reagents include chlorinating agents, phenyl Grignard reagents, and methylation agents.

      Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: For oxidation, consider reagents like KMnO₄ or H₂O₂. Reduction can be achieved using LiAlH₄. Substitution reactions involve nucleophiles.

      Major Products: These reactions yield derivatives with modified functional groups, impacting biological activity.

  • Scientific Research Applications

      Medicine: Its diazepine core resembles benzodiazepines, which are used as anxiolytics and sedatives.

      Chemistry: Researchers study its reactivity and design related compounds.

      Biology: Investigating its interactions with receptors sheds light on its pharmacological effects.

      Industry: Limited industrial applications, but it inspires drug discovery efforts.

  • Mechanism of Action

      Targets: Likely interacts with GABA receptors due to its structural similarity to benzodiazepines.

      Pathways: Enhances GABAergic neurotransmission, leading to sedation and anxiolysis.

  • Comparison with Similar Compounds

      Similar Compounds: Consider (CAS: 623-12-1) and (CAS: 315234-03-8).

      Uniqueness: Its fused diazepine ring system sets it apart from other related compounds.

    Properties

    Molecular Formula

    C26H22Cl2N2O2

    Molecular Weight

    465.4 g/mol

    IUPAC Name

    2-chloro-9-(4-chlorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C26H22Cl2N2O2/c1-32-20-9-4-16(5-10-20)26-25-23(29-22-14-19(28)8-11-21(22)30-26)12-17(13-24(25)31)15-2-6-18(27)7-3-15/h2-11,14,17,26,29-30H,12-13H2,1H3

    InChI Key

    CSVPCYJRCVRJMK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=C(N2)C=CC(=C5)Cl

    Origin of Product

    United States

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